molecular formula C11H16F2N6S B14338719 Propanenitrile, 2-((4-((difluoromethyl)thio)-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)amino)-2-methyl- CAS No. 103428-03-1

Propanenitrile, 2-((4-((difluoromethyl)thio)-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)amino)-2-methyl-

Cat. No.: B14338719
CAS No.: 103428-03-1
M. Wt: 302.35 g/mol
InChI Key: VSCAFCMIGPTJLQ-UHFFFAOYSA-N
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Description

Propanenitrile, 2-((4-((difluoromethyl)thio)-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)amino)-2-methyl- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazine ring substituted with difluoromethylthio and isopropylamino groups, making it a valuable molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanenitrile, 2-((4-((difluoromethyl)thio)-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)amino)-2-methyl- typically involves multiple steps, starting with the formation of the triazine ring The difluoromethylthio group is introduced through nucleophilic substitution reactions, while the isopropylamino group is added via amination reactions

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and purity. The use of high-pressure reactors and advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Propanenitrile, 2-((4-((difluoromethyl)thio)-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)amino)-2-methyl- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted triazine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Propanenitrile, 2-((4-((difluoromethyl)thio)-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)amino)-2-methyl- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of Propanenitrile, 2-((4-((difluoromethyl)thio)-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)amino)-2-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethylthio group enhances its binding affinity, while the triazine ring facilitates its interaction with various biological pathways. This compound can modulate enzyme activity and disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Propanenitrile, 2-((4-(methylthio)-6-(methylamino)-1,3,5-triazin-2-yl)amino)-2-methyl-
  • Propanenitrile, 2-((4-(ethylthio)-6-(ethylamino)-1,3,5-triazin-2-yl)amino)-2-methyl-

Uniqueness

Compared to similar compounds, Propanenitrile, 2-((4-((difluoromethyl)thio)-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)amino)-2-methyl- stands out due to the presence of the difluoromethylthio group, which imparts unique chemical and biological properties. This group enhances the compound’s stability and reactivity, making it more effective in various applications.

Properties

CAS No.

103428-03-1

Molecular Formula

C11H16F2N6S

Molecular Weight

302.35 g/mol

IUPAC Name

2-[[4-(difluoromethylsulfanyl)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile

InChI

InChI=1S/C11H16F2N6S/c1-6(2)15-8-16-9(19-11(3,4)5-14)18-10(17-8)20-7(12)13/h6-7H,1-4H3,(H2,15,16,17,18,19)

InChI Key

VSCAFCMIGPTJLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)SC(F)F)NC(C)(C)C#N

Origin of Product

United States

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